Lapatinib Ditosylate - 388082-77-7

Lapatinib Ditosylate

Catalog Number: EVT-287220
CAS Number: 388082-77-7
Molecular Formula: C43H42ClFN4O10S3
Molecular Weight: 925.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib Ditosylate is a chemical compound widely studied in scientific research for its role as a reversible, selective inhibitor of intracellular tyrosine kinase receptors. [, ] These receptors, epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), are particularly relevant in cancer research. [, ] Notably, Lapatinib Ditosylate is the active ingredient in Tykerb, a medication used to treat refractory breast cancer. []

Synthesis Analysis

Method 1: []

Method 2: []

For both methods, the final step involves adding a tetrahydrofuran solution of p-toluenesulfonic acid-monohydrate to Lapatinib, yielding Lapatinib Ditosylate. []

Molecular Structure Analysis

Lapatinib Ditosylate participates in acid-base reactions. [, ] In the presence of strong acids like polystyrene sulfonic acid (PSSA), proton transfer occurs, resulting in the protonation of the basic nitrogen atoms in Lapatinib. [] This interaction has been confirmed through spectroscopic techniques such as FTIR, XPS, and solid-state NMR. []

Mechanism of Action

Lapatinib Ditosylate functions as a dual inhibitor, targeting the tyrosine kinase activity of both EGFR and HER2 receptors. [, , , ] This inhibition effectively blocks downstream signaling pathways like Ras/Raf MAPKs and PI3K/Akt, which are involved in cellular proliferation and survival. [, ]

Physical and Chemical Properties Analysis
  • Solubility: The solubility of Lapatinib Ditosylate has been studied in various pure and mixed organic solvents. []
  • Crystalline Structure: The compound exhibits polymorphism, existing in different crystalline forms, impacting its physical and chemical properties. [, , ]
  • Stability: Research indicates the existence of stable poly-crystal-form substances of Lapatinib Ditosylate solvate, suitable for storage and transportation. []
Applications
  • Cancer Research: It is widely studied for its potential in treating advanced and metastatic breast cancer. [, , , , , , , , , , , , , , , , , ]
  • Drug Delivery Systems: Research focuses on formulating Lapatinib Ditosylate into nanocapsules [], nano-liposomes [], and solid dispersions [, , ] for enhanced solubility, dissolution, and potentially improved bioavailability.
  • Genotoxicity Studies: Lapatinib Ditosylate is used in developing methods to determine genotoxic impurities using techniques like HPLC-FLD after pre-column derivatization. []
  • Osteosarcoma Research: It is being explored as a potential inhibitor of phosphorylated HER2, aiming to understand its effects on proliferation and metastasis in osteosarcoma cells. []
Future Directions
  • Investigating its role in other types of cancers, such as gastric, esophageal, and gastroesophageal adenocarcinoma, based on promising preclinical activity. []
  • Exploring its potential for repositioning as a treatment for Alzheimer's disease, based on studies showing its ability to mitigate Alzheimer's-like disease in animal models. [, ]
  • Further elucidating the interplay between Lapatinib Ditosylate and mutant PI3K in HER2-overexpressing cancers to overcome potential resistance mechanisms. []

Lapatinib

Compound Description: Lapatinib, also known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinolinamine, is a potent and selective dual receptor tyrosine kinase inhibitor. It is the free base form of Lapatinib ditosylate. [] Lapatinib prevents autophosphorylation of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) intracellular domain. [] This interference blocks the Ras/Raf MAPKs and PI3K/Akt pathways, which are involved in uncontrolled cellular proliferation and survival. [] Lapatinib free base anhydrous Form 1 can be synthesized from Lapatinib ditosylate by reaction with sodium methoxide in methanol. [] Single crystal growth of Lapatinib free base can be induced in the presence of a copper wire, yielding a previously unknown channel hydrate in addition to anhydrous plates. []

Relevance: Lapatinib is the free base form of the target compound Lapatinib ditosylate. [, ] Lapatinib ditosylate is the salt form commonly used for pharmaceutical formulation due to its improved solubility and stability compared to the free base. [, ]

3-Chloro-4-(3-Fluorobenzyloxy)-Aniline

Compound Description: 3-chloro-4-(3-fluorobenzyloxy)-aniline is a genotoxic impurity found in Lapatinib ditosylate. []

Relevance: As a genotoxic impurity, the presence of 3-chloro-4-(3-fluorobenzyloxy)-aniline in Lapatinib ditosylate is a concern for patient safety and requires careful monitoring during drug manufacturing. [] A highly sensitive HPLC method with fluorescence detection has been developed to quantify this impurity in Lapatinib ditosylate. []

Polystyrene Sulfonic Acid (PSSA)

Compound Description: Polystyrene sulfonic acid (PSSA) is a polymer with strong acidic sulfonic acid functional groups. It has been investigated as a potential excipient for amorphous solid dispersions of Lapatinib. []

Relevance: PSSA can form strong intermolecular acid-base interactions with the basic nitrogen atoms in Lapatinib, leading to proton transfer. [] These interactions can improve the dissolution rate and physical stability of Lapatinib in amorphous solid dispersions. [] The interaction between PSSA and the target compound Lapatinib ditosylate has been studied using UV, FTIR, XPS, and ssNMR techniques. []

Gefitinib

Compound Description: Gefitinib, known chemically as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a weakly basic anticancer drug that acts as an EGFR tyrosine kinase inhibitor. []

Relevance: Gefitinib was used as a model compound alongside Lapatinib to study the drug-excipient interactions between weakly basic anticancer drugs and PSSA in amorphous solid dispersions. [] Both Gefitinib and Lapatinib share a similar quinazoline core structure, and both exhibit basic nitrogen atoms that can interact with the acidic sulfonic acid groups of PSSA. [] These interactions were shown to improve the dissolution and stability of both Gefitinib and the target compound, Lapatinib ditosylate, in the amorphous solid dispersions. []

β-Cyclodextrin

Compound Description: β-cyclodextrin is a cyclic oligosaccharide derived from starch. It has a hydrophobic central cavity and a hydrophilic outer surface, enabling it to form inclusion complexes with various drug molecules. []

Relevance: β-cyclodextrin has been investigated for its ability to form binary and ternary inclusion complexes with the target compound Lapatinib ditosylate. [] These complexes aim to enhance the solubility, dissolution rate, and potentially the bioavailability of Lapatinib ditosylate, leading to improved therapeutic efficacy. []

Docetaxel

Compound Description: Docetaxel is a chemotherapy medication used to treat a number of types of cancer. [] This includes breast cancer, head and neck cancer, stomach cancer, prostate cancer and lung cancer. []

Relevance: Docetaxel is used in combination with Lapatinib ditosylate and trastuzumab as adjuvant therapy for patients with HER2+ breast cancer. [] A clinical trial was conducted to evaluate the safety of adding Lapatinib ditosylate to the adjuvant therapy regimen of docetaxel, carboplatin, and trastuzumab (TCH) for HER2-positive breast cancer. []

Carboplatin

Compound Description: Carboplatin is a chemotherapy drug used to treat a number of forms of cancer. [] This includes ovarian cancer, lung cancer, head and neck cancer, and others. []

Relevance: Carboplatin is used in combination with Lapatinib ditosylate, docetaxel, and trastuzumab as adjuvant therapy for patients with HER2+ breast cancer. [] A clinical trial was conducted to evaluate the safety of adding Lapatinib ditosylate to the adjuvant therapy regimen of docetaxel, carboplatin, and trastuzumab (TCH) for HER2-positive breast cancer. []

Trastuzumab

Compound Description: Trastuzumab, sold under the brand name Herceptin among others, is a monoclonal antibody that interferes with the HER2/neu receptor. [, ] It is used to treat HER2-positive breast cancer. [, ]

Relevance: Trastuzumab is often used as a standard treatment for HER2-positive breast cancer, and the target compound Lapatinib ditosylate is often considered as a treatment option for patients who develop resistance to trastuzumab. [, ]

Capecitabine

Compound Description: Capecitabine, sold under the brand name Xeloda among others, is a chemotherapy medication used to treat breast cancer, gastric cancer, and colorectal cancer. [, ]

Relevance: Capecitabine is frequently used in combination with the target compound Lapatinib ditosylate for treating HER2-positive metastatic breast cancer, especially in patients who have experienced disease progression after previous treatments with anthracyclines, taxanes, and trastuzumab. [, ]

Oxaliplatin

Compound Description: Oxaliplatin, sold under the brand name Eloxatin, is a chemotherapy medication used to treat colorectal cancer. []

Relevance: A phase III clinical trial (TRIO-013/LOGiC) investigated the efficacy and safety of adding the target compound Lapatinib ditosylate to a combination of capecitabine and oxaliplatin (CapeOx) as a first-line treatment for advanced or metastatic HER2-positive upper gastrointestinal tract adenocarcinomas. []

Letrozole

Compound Description: Letrozole, sold under the brand name Femara among others, is an oral nonsteroidal aromatase inhibitor used to treat hormonally-responsive breast cancer after surgery. []

Relevance: Letrozole, in combination with the target compound Lapatinib ditosylate, has been approved for the treatment of postmenopausal women with hormone receptor-positive metastatic breast cancer. []

Doxorubicin

Compound Description: Doxorubicin, sold under the brand name Adriamycin among others, is a chemotherapy medication used to treat cancer. [, ] It is an anthracycline and works by interfering with the growth of cancer cells. [, ]

Relevance: Doxorubicin was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [, ] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. [, ]

Neratinib Maleate

Compound Description: Neratinib is a tyrosine kinase inhibitor used to treat adults with early-stage HER2-positive breast cancer. [] It is taken by mouth. [] Neratinib maleate is the maleate salt form of neratinib. []

Relevance: Neratinib maleate was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. []

Epirubicin

Compound Description: Epirubicin, sold under the brand name Pharmorubicin among others, is a chemotherapy medication used to treat breast cancer. [] It is an anthracycline. []

Relevance: Epirubicin was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. []

Diosmetin

Compound Description: Diosmetin is a flavonoid that occurs naturally in citrus fruits and has been studied for its potential anticancer properties. []

Relevance: Diosmetin was identified as a potential candidate for prostate cancer prevention or management in silico studies. [] The target compound Lapatinib ditosylate is also investigated for various cancer treatments, and this research highlights potential alternative treatments for different types of cancer. []

Properties

CAS Number

388082-77-7

Product Name

Lapatinib Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

925.5 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)

InChI Key

UWYXLGUQQFPJRI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.